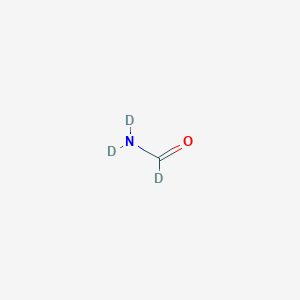

Formamide-d3

Descripción general

Descripción

Formamide-d3, also known as deuterated formamide, is a variant of formamide where the hydrogen atoms are replaced with deuterium. This isotopic substitution can be useful in various chemical and physical analyses, such as nuclear magnetic resonance (NMR) spectroscopy, due to the different nuclear properties of deuterium compared to hydrogen.

Synthesis Analysis

The synthesis of formamide and its derivatives, including deuterated variants, can be achieved through several methods. One approach involves the dehydrogenative [4 + 2] cycloaddition of formamides with alkynes, which can be catalyzed by nickel/AlMe(3) to yield dihydropyridone derivatives . Another method utilizes formamides as isocyanate surrogates in ruthenium-based pincer complex catalyzed acceptorless dehydrogenative coupling reactions, leading to the formation of ureas, carbamates, and heterocycles .

Molecular Structure Analysis

The molecular structure of formamide has been extensively studied. It is the simplest amide, serving as a prototype for protein and peptide chemistry. The microwave spectrum of formamide and its isotopic species has been investigated, revealing that the molecule is nonplanar with the H2N-C group forming a shallow pyramid . This structural information is crucial for understanding the reactivity and interaction of formamide in various chemical environments.

Chemical Reactions Analysis

Formamide is involved in a variety of chemical reactions. For instance, it can undergo unimolecular decomposition to produce smaller molecules like NH3, CO, HCN, and HNCO, which are considered potential precursors for the formation of complex biological molecules . Additionally, formamide chemistry is linked to the origin of informational polymers, as it can yield nucleic bases and facilitate phosphorylations and transphosphorylations under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide are influenced by its ability to form hydrogen bonds and engage in weak chemical interactions. Theoretical studies have shown that solid formamide consists of an extended three-dimensional hydrogen bond network, which is crucial for its stability . Furthermore, formamide's reactivity with other molecules, such as in the formation of adducts with cis-(NH3)2PtX2, demonstrates its potential in various applications, including the purification of the antitumor agent cisplatin .

Aplicaciones Científicas De Investigación

Cell Cycle Analysis Using Flow Cytometry

Formamide has been utilized in treating cells for analysis by flow cytometry, specifically for measuring telomere lengths. A novel application includes its use for cell cycle analysis, providing results equivalent or superior to traditional methods like alcohol, acetone, or detergent treatments. This advancement allows for better sample recovery and preservation of physical parameters, with the ability to store stained cells for extended periods before acquisition (Carbonari, 2016).

Solid Formamide Structure and Stability

Research on the structure and stability of solid formamide, especially its intermolecular binding, highlights the significance of hydrogen bonds and dispersion forces. This study provides insights into the crystal structure of formamide, contributing to our understanding of weak chemical interactions in solid states (Reckien & Bredow, 2011).

Catalysis in Chemical Synthesis

Formamide serves as an important solvent and intermediate in synthetic chemistry. For instance, a hydroxyapatite-stabilized, positively charged Ru-based catalyst can efficiently catalyze the formylation reaction of amines with CO for synthesizing formamide. This application demonstrates formamide's role in the production of N,N‐Dimethylformamide (DMF) and other chemical compounds (Jiao et al., 2021).

In Situ Hybridization in Molecular Biology

Formamide is used in in situ hybridization (ISH) for mRNA detection, improving the process by allowing for faster, safer, and more cost-effective methods. This application is significant in routine diagnostic practices, especially in tissue analysis and gene detection (Thomas et al., 1993).

Understanding Prebiotic Chemistry

In astrobiology, formamide plays a role in the formation of complex molecules essential for life, such as nucleobases. Studies show the impact of mineral phases as catalysts for its decomposition/polymerization, elucidating the formation of prebiotic molecules (Signorile et al., 2020).

Flow Cytometry for Cell Analysis

The application of formamide in flow cytometry extends beyond DNA content analysis. It is compatible with simultaneous detection of DNA content and surface phenotypes, quantification of replicating DNA, and measurement of cells with fractional DNA content. This advancement enables more versatile and efficient protocols in cell biology research (Radicchio et al., 2018).

Astrophysical and Chemical Research

Formamide's role in astrophysics and chemical reactions, like the hydrogen abstraction/addition tunneling reactions, provides insights into interstellar phenomena and the formation of complex biological molecules, thus contributing to our understanding of cosmic chemistry (Haupa et al., 2019).

DNA Duplex Stability Studies

Formamide's influence on DNA duplex stability is a critical area of research in molecular biology. Studies on its effects on the thermal stability of DNA duplexes on biochips inform our understanding of DNA behavior under different environmental conditions (Fuchs et al., 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Formamide-d3 primarily targets RNA metabolism . The synthesis, processing, and function of coding and non-coding RNA molecules and their interacting proteins are the main focus of formamide-d3’s action .

Mode of Action

Formamide-d3 interacts with its targets by weakening RNA related processes . It likely does this by relaxing RNA secondary structures and/or RNA-protein interactions .

Biochemical Pathways

Formamide-d3 affects the pathways involved in RNA metabolism . In a wild type background, splicing efficiency is decreased and R-loop formation is increased in the presence of formamide .

Pharmacokinetics

It’s known that formamide-d3 has a destabilizing effect on the helical state of dna . This could potentially impact its ADME properties and bioavailability.

Result of Action

The molecular and cellular effects of formamide-d3’s action include a decrease in splicing efficiency and an increase in R-loop formation . Additionally, formamide-d3 can cause remarkable morphology and cell cycle defects .

Action Environment

Formamide-d3’s action, efficacy, and stability can be influenced by environmental factors. For instance, formamide is a very stable molecule, and its decomposition in the prebiotic era is thought to be due to stressing environmental conditions such as thermal and light shocks, or surface-catalyzed processes

Propiedades

IUPAC Name |

N,N,1-trideuterioformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-AYQNKDEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583854 | |

| Record name | (~2~H_3_)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamide-d3 | |

CAS RN |

43380-64-9 | |

| Record name | Formamide-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43380-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_3_)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43380-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

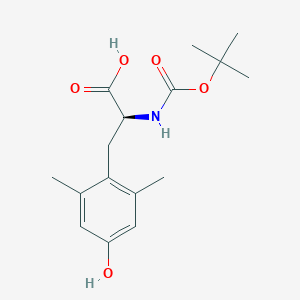

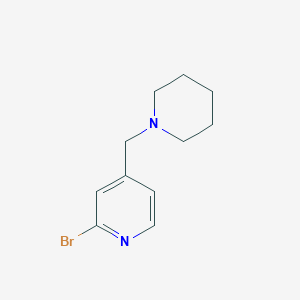

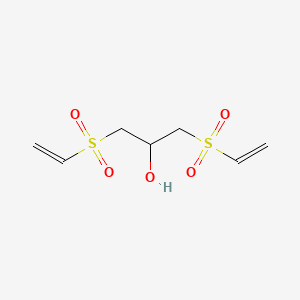

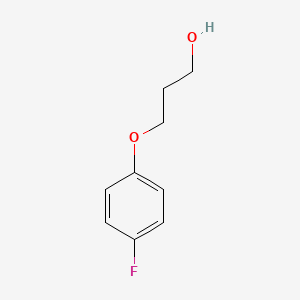

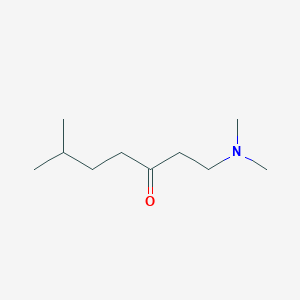

Synthesis routes and methods I

Procedure details

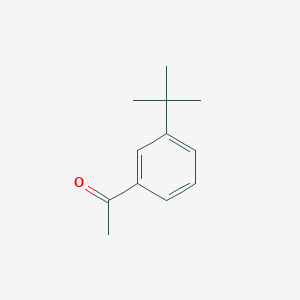

Synthesis routes and methods II

Procedure details

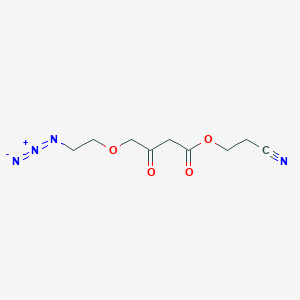

Synthesis routes and methods III

Procedure details

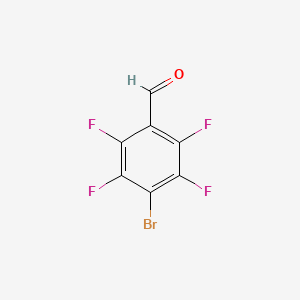

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)